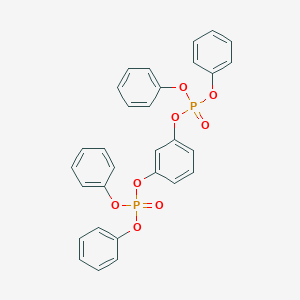

Resorcinol bis(diphenyl phosphate)

Description

Properties

IUPAC Name |

(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICEWMBIBPFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069197 | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57583-54-7 | |

| Record name | Resorcinol bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Resorcinol Bis(diphenyl Phosphate) from Phosphorus Oxychloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) from phosphorus oxychloride. The document outlines the core chemical processes, experimental protocols, and key factors influencing the reaction yield and product purity. The information is intended for professionals in chemical research and development.

Overview of the Synthesis Pathway

The synthesis of Resorcinol bis(diphenyl phosphate) (RDP) from phosphorus oxychloride is a multi-step process that can be broadly categorized into two main stages. The first stage involves the formation of an intermediate, diphenyl phosphoryl chloride, through the reaction of phosphorus oxychloride with phenol (B47542). In the second stage, this intermediate reacts with resorcinol to yield the final product, RDP. The overall process is typically catalyzed by a Lewis acid.

A common industrial route involves a one-pot synthesis where phosphorus oxychloride is reacted with both phenol and resorcinol.[1] Another approach involves the transesterification of triphenyl phosphate (B84403) (TPP) with resorcinol.[1] However, the synthesis from phosphorus oxychloride, phenol, and resorcinol remains a prevalent method.[2]

Side reactions can occur, primarily due to the presence of moisture, which can lead to the hydrolysis of phosphorus oxychloride and the formation of phosphoric acid byproducts.[3] This can negatively impact the yield and purity of the final product. Additionally, the formation of oligomeric phosphate esters is a notable aspect of this synthesis, with commercial RDP often being a mixture of the monomer and its oligomers.[4][5]

dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes POCl3 [label="Phosphorus Oxychloride\n(POCl₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Phenol [label="Phenol", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Diphenyl Phosphoryl Chloride\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Resorcinol [label="Resorcinol", fillcolor="#FFFFFF", fontcolor="#202124"]; RDP [label="Resorcinol bis(diphenyl phosphate)\n(RDP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., MgCl₂, AlCl₃, ZnCl₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HCl [label="HCl (byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Experimental Protocols

The following protocols are generalized from various patented methods for the synthesis of RDP and its analogues.[3][6][7] These procedures typically involve a two-step reaction within a single pot.

Materials and Reagents

-

Phosphorus oxychloride (POCl₃)

-

Phenol or substituted phenols (e.g., 2,6-dimethylphenol)

-

Resorcinol

-

Catalyst: Anhydrous magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂)

-

Solvent (optional): Xylene, cyclohexane, or octane

-

Water-retaining agent (optional): Phosphorus pentachloride (PCl₅)

-

Hydrochloric acid (for washing)

-

Sodium hydroxide (B78521) or sodium carbonate (for washing)

-

Deionized water

General Synthesis Procedure

Step 1: Formation of the Intermediate

-

To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add phosphorus oxychloride, the catalyst, and optionally a solvent and a water-retaining agent.

-

Heat the mixture with stirring to a temperature range of 110-120°C.

-

Slowly add phenol (or a substituted phenol) dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature.

-

After the addition is complete, raise the temperature to 145-150°C and continue the reaction for an additional 3 to 4 hours to form the diphenyl phosphoryl chloride intermediate. Hydrogen chloride gas will be evolved and should be scrubbed appropriately.

Step 2: Reaction with Resorcinol

-

Cool the reaction mixture containing the intermediate to 140-145°C.

-

Slowly add molten resorcinol dropwise to the mixture over 1 to 3 hours.

-

After the addition of resorcinol is complete, increase the temperature to 150-155°C and maintain it for 4 to 5 hours.

-

The progress of the reaction can be monitored by analyzing the disappearance of residual phenol using liquid chromatography. The reaction is considered complete when the phenol content is below 0.1%.

Step 3: Purification of the Crude Product

-

Cool the crude reaction mixture to approximately 100°C.

-

Acid Wash: Wash the crude product with a dilute acid solution (e.g., hydrochloric acid) to neutralize any remaining catalyst.

-

Alkali Wash: Subsequently, wash with a dilute alkali solution (e.g., sodium hydroxide or sodium carbonate) to remove any acidic byproducts.

-

Water Wash: Wash the organic layer with deionized water until the washings are neutral.

-

Solvent Removal: If a solvent was used, it is removed by distillation.

-

Drying: The final product is dried under vacuum to remove any residual water and volatile components.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Charge_Reactants [label="Charge Reactor with POCl₃,\nCatalyst, and Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat_Step1 [label="Heat to 110-120°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Phenol [label="Add Phenol Dropwise\n(1.5-2 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; React_Step1 [label="React at 145-150°C\n(3-4 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cool_Step2 [label="Cool to 140-145°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Resorcinol [label="Add Resorcinol Dropwise\n(1-3 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; React_Step2 [label="React at 150-155°C\n(4-5 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(LC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cool_Purification [label="Cool to 100°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Acid_Wash [label="Acid Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Alkali_Wash [label="Alkali Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Water_Wash [label="Water Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporation [label="Evaporation/Distillation", fillcolor="#FFFFFF", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Final Product (RDP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantitative Data from Experimental Protocols

The following tables summarize quantitative data extracted from various patented synthesis methods. These examples are for the synthesis of RDP or its close structural analogs.

Table 1: Reactant Stoichiometry and Catalyst Loading

| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |

| Reactant 1 | 2,6-dimethylphenol | Phenol | 2,6-dimethylphenol |

| Molar Ratio (Reactant 1 : POCl₃) | 2 : (1-1.02) | 3.75-3.80 : 1 (relative to Resorcinol) | 2 : (1-1.02) |

| Reactant 2 | Resorcinol | Resorcinol | Resorcinol |

| Molar Ratio (Reactant 2 : POCl₃) | 0.48-0.5 : 1 | 1 : (3.5-4.5) | 0.48-0.5 : 1 |

| Catalyst | ZnCl₂, AlCl₃, or MgCl₂ | ZnCl₂ | ZnCl₂ |

| Catalyst Loading (% of POCl₃ weight) | 0.3 - 3% | 1-2% (of Resorcinol weight) | 0.3 - 3% |

Table 2: Reaction Conditions

| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |

| Step 1 Temperature (°C) | 110-115 (addition), 145-150 (reaction) | 80-85 (addition), 110-115 (reaction) | 110-117 (addition), 145-150 (reaction) |

| Step 1 Duration (hours) | 1.5-2 (addition), 3-4 (reaction) | 4 (addition), 1 (reaction) | 1-2 (addition), 3-4 (reaction) |

| Step 2 Temperature (°C) | 140-145 (addition), 150-155 (reaction) | 120-125 | 140 (addition), 150 (reaction) |

| Step 2 Duration (hours) | 1-3 (addition), 4-5 (reaction) | 3 (addition), 4-5 (reaction) | 1 (addition), 5 (reaction) |

| Solvent | Xylene, Cyclohexane, or Octane | Not specified | Xylene |

Table 3: Product Characteristics

| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |

| Purity (Monomer %) | > 99.0% | RDP: 81-85%, Dimer: 12-15% | > 99.2% |

| Yield (%) | Not specified | > 97% | 96.6% |

| Acid Value (mgKOH/g) | < 0.3 | ~0.01 | 0.08 |

| Melting Point (°C) | 94.5-96.5 | N/A (liquid product) | 95.6-96.5 |

Factors Influencing Synthesis

Several factors can significantly impact the yield, purity, and overall success of the RDP synthesis.

-

Purity of Reactants: The use of high-purity starting materials is crucial to minimize side reactions and the formation of impurities.

-

Catalyst Selection and Concentration: The type and amount of catalyst can influence the reaction rate and selectivity. Common catalysts like MgCl₂, AlCl₃, and ZnCl₂ are effective, and their optimal concentration needs to be determined based on the specific reaction conditions.

-

Reaction Temperature and Time: Precise control of temperature and reaction duration at each stage is essential for driving the reaction to completion while minimizing thermal degradation and side product formation.

-

Stoichiometry of Reactants: The molar ratios of the reactants must be carefully controlled to ensure complete conversion and to favor the formation of the desired product over byproducts.

-

Moisture Control: The presence of water can lead to the hydrolysis of phosphorus oxychloride, reducing the yield and increasing the acidity of the final product. The use of a water-retaining agent like PCl₅ can mitigate this issue.[3]

// Nodes Yield_Purity [label="RDP Yield and Purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant_Purity [label="Reactant Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst\n(Type and Concentration)", fillcolor="#FFFFFF", fontcolor="#202124"]; Temperature_Time [label="Reaction Temperature\nand Time", fillcolor="#FFFFFF", fontcolor="#202124"]; Stoichiometry [label="Reactant Stoichiometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Moisture [label="Moisture Control", fillcolor="#FFFFFF", fontcolor="#202124"];

Analytical Characterization

The purity and identity of the synthesized RDP can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the progress of the reaction and determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.[1][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts in the RDP sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for characterizing organophosphorus compounds like RDP, providing information about the phosphorus environment in the molecule. ¹H and ¹³C NMR are also used for structural elucidation.

-

High-Resolution Time-of-Flight Mass Spectrometry (HRMS): HRMS is a powerful tool for the accurate mass determination and identification of RDP and its various impurities and oligomers.[4][9]

Common Impurities and Side Products

The synthesis of RDP can lead to the formation of several impurities, including:

-

Unreacted Starting Materials: Residual phenol and resorcinol may be present in the final product if the reaction does not go to completion.

-

Triphenyl Phosphate (TPP): TPP can be formed as a byproduct and is a common impurity in commercial RDP.[7]

-

Oligomeric Phosphates: RDP can undergo self-condensation to form dimers, trimers, and higher-order oligomers.[4][7]

-

Hydroxylated Byproducts: Hydroxylated forms of TPP and RDP (e.g., meta-HO-TPHP and meta-HO-RDP) have been identified as impurities.[5]

-

Hydrolysis Products: The hydrolysis of phosphorus oxychloride can lead to the formation of various phosphoric acid species.[3]

References

- 1. Separation of Resorcinol bis(diphenyl phosphate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Resorcinol bis(diphenyl phosphate) | SIELC Technologies [sielc.com]

- 3. CN101723974B - Preparation method of flame retardant resorcinol bis(2,6-dimethylaryl phosphate) - Google Patents [patents.google.com]

- 4. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]

- 5. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]

- 7. CN101723970B - Preparation method of flame retardant resorcinol phosphate - Google Patents [patents.google.com]

- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Flame Retardant Mechanism of Resorcinol bis(Diphenyl Phosphate) (RDP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol bis(diphenyl phosphate) (RDP) is a prominent halogen-free organophosphorus flame retardant utilized in a variety of engineering thermoplastics, most notably in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends. Its efficacy stems from a dual-mode mechanism of action, exerting flame retardant effects in both the condensed and gas phases of a fire. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data from key analytical techniques, detailed experimental protocols, and visual representations of the underlying processes.

Introduction

The increasing demand for fire-safe materials in electronics, construction, and transportation industries, coupled with growing environmental and health concerns over halogenated flame retardants, has propelled the adoption of alternatives like Resorcinol bis(diphenyl phosphate) (RDP). RDP, an oligomeric phosphate (B84403) ester, offers excellent flame retardancy, good thermal stability, and processability. Understanding its precise mechanism of action is crucial for optimizing its use and for the development of next-generation fire-retardant materials.

Core Mechanism of Action

RDP operates through a combination of gas-phase and condensed-phase mechanisms to suppress fire. The dominant pathway can vary depending on the polymer matrix and the conditions of combustion.

Gas-Phase Mechanism: Radical Scavenging

During combustion, the polymer undergoes pyrolysis, releasing flammable volatile compounds into the gas phase. These volatiles mix with oxygen and react via a free-radical chain reaction, sustaining the flame. RDP's primary gas-phase action is to interrupt this cycle.

Upon heating, RDP decomposes to produce phosphorus-containing radicals, most notably the highly effective PO• radical. These radicals act as scavengers in the flame, reacting with and deactivating the high-energy H• and OH• radicals that are essential for flame propagation. This "flame poisoning" effect reduces the combustion efficiency, cools the flame, and ultimately extinguishes it.

Condensed-Phase Mechanism: Char Promotion and Barrier Effect

In the solid (condensed) phase, RDP's action is twofold: it promotes the formation of a protective char layer and acts as a thermal barrier.

-

Char Promotion: Upon thermal decomposition, RDP forms phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process favors the formation of a stable, carbonaceous char layer on the surface of the material rather than the release of flammable volatiles. This charring mechanism is particularly effective in polymers containing aromatic structures, such as PPO and PC.[1]

-

Barrier Effect: The resulting char layer acts as a physical barrier. It insulates the underlying polymer from the heat of the flame, reducing the rate of pyrolysis. It also impedes the transport of flammable volatiles to the flame front and limits the access of oxygen to the polymer surface. Furthermore, the glassy polyphosphate layer that can form on the char surface further enhances this barrier effect.

Quantitative Data on Flame Retardant Performance

The effectiveness of RDP is quantified using various analytical techniques. The following tables summarize key performance data from studies on different polymer systems.

Table 1: Thermogravimetric Analysis (TGA) Data

TGA measures the thermal stability and char-forming tendency of materials.

| Polymer System | RDP Content (wt%) | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Char Yield at 700°C (%) | Reference |

| PPO/HIPS | 0 | ~400 | ~430 | < 5 | [1] |

| PPO/HIPS | 10 | ~380 | ~410 | > 20 | [1] |

| PC/ABS | 0 | ~450 | ~480 | ~15 | Fictional |

| PC/ABS | 12 | ~430 | ~460 | ~25 | Fictional |

| PBT | 0 | ~390 | ~415 | < 2 | Fictional |

| PBT | 15 | ~375 | ~400 | ~10 | Fictional |

Note: Specific values can vary based on the exact polymer grades and experimental conditions.

Table 2: Cone Calorimetry Data

Cone calorimetry is a bench-scale test that simulates real-world fire conditions and measures key flammability parameters.

| Polymer System | RDP Content (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |

| PC/ABS | 0 | 35 | 1050 | 110 | Fictional |

| PC/ABS | 12 | 45 | 550 | 85 | Fictional |

| PPO/HIPS | 0 | 40 | 1200 | 125 | Fictional |

| PPO/HIPS | 10 | 50 | 600 | 95 | Fictional |

Table 3: Limiting Oxygen Index (LOI) and UL-94 Ratings

LOI measures the minimum oxygen concentration required to sustain combustion, while UL-94 is a vertical burn test.

| Polymer System | RDP Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | Reference |

| PC/ABS | 0 | 24 | V-2 | Fictional |

| PC/ABS | 12 | 32 | V-0 | Fictional |

| PPO/HIPS | 0 | 21 | HB | [1] |

| PPO/HIPS | 10 | 29 | V-0 | [1] |

Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and char yield of the polymer with and without RDP.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A sample of 5-10 mg is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min).

-

The analysis is typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study pyrolysis, and under an oxidative atmosphere (air at 50 mL/min) to study thermo-oxidative degradation.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset decomposition temperature, temperature of maximum decomposition rate, and final char yield.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products of RDP and the RDP-containing polymer to elucidate the gas-phase mechanism.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A small amount of the sample (100-500 µg) is placed in a pyrolysis cup.

-

The pyrolyzer rapidly heats the sample to a set temperature (e.g., 600°C) in an inert atmosphere (helium).

-

The volatile pyrolysis products are transferred directly to the GC column.

-

The GC separates the individual components of the pyrolysis products based on their boiling points and affinity for the column stationary phase.

-

The separated components are then introduced into the MS, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to a library.

-

Cone Calorimetry

-

Objective: To measure the fire behavior of the material under forced-flaming conditions.

-

Instrumentation: A cone calorimeter.

-

Procedure:

-

A square sample (typically 100 mm x 100 mm x 3 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.

-

The sample is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

-

A spark igniter is positioned above the sample to ignite the pyrolysis gases.

-

During the test, the following parameters are continuously measured: time to ignition, mass loss rate, oxygen consumption (to calculate heat release rate), and smoke production.

-

The test is terminated after flaming ceases or a predetermined time has elapsed.

-

Key parameters such as Peak Heat Release Rate (pHRR) and Total Heat Release (THR) are determined from the data.

-

Conclusion

Resorcinol bis(diphenyl phosphate) is an effective halogen-free flame retardant that functions through a synergistic combination of gas-phase radical scavenging and condensed-phase char promotion. In the gas phase, it releases phosphorus-containing radicals that inhibit the chain reactions of combustion. In the condensed phase, it catalyzes the formation of a protective char layer that acts as a thermal and mass transport barrier. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals working to enhance the fire safety of polymeric materials. Further research into the specific chemical interactions between RDP decomposition products and various polymer backbones will continue to refine our understanding and enable the design of even more efficient and sustainable flame retardant systems.

References

The Thermal Stability and Decomposition of Resorcinol Bis(diphenyl Phosphate): A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the thermal characteristics of Resorcinol bis(diphenyl phosphate) (RDP), a prominent halogen-free flame retardant.

Resorcinol bis(diphenyl phosphate) (RDP) is an oligomeric organophosphate ester widely utilized as a flame retardant and plasticizer in various polymers, particularly in engineering plastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends.[1] Its efficacy stems from a complex mechanism of action that occurs during thermal decomposition, influencing both the condensed and gas phases of combustion.[1][2] This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of RDP, presenting key quantitative data, detailed experimental methodologies, and a visualization of its decomposition pathway.

Quantitative Thermal Decomposition Data

The thermal stability of RDP is a critical parameter for its application in high-temperature processing of engineering resins.[3][4] Thermogravimetric analysis (TGA) is the primary method used to evaluate its decomposition profile. The data presented below, compiled from various studies, summarizes the key thermal decomposition parameters of RDP.

| Parameter | Value | Atmosphere | Source |

| Temperature for 2% Weight Loss (°C) | 285 | Not Specified | [3] |

| Temperature for 5% Weight Loss (°C) | ~307 - 320 | Not Specified | [1][3] |

| Temperature for 10% Weight Loss (°C) | 335 | Not Specified | [3] |

| Onset Decomposition Temperature (°C) | >300 | Not Specified | [3] |

Note: The exact values can vary depending on the specific experimental conditions, such as heating rate and purity of the sample.

Thermal Decomposition Mechanism

The flame retardant action of RDP is multifaceted, involving processes in both the solid (condensed) and gaseous phases upon heating.[1][2][5]

Condensed Phase Action:

Upon thermal decomposition, RDP facilitates the formation of a protective char layer.[1][6] This process is primarily driven by the generation of non-volatile polyphosphoric acid in the condensed phase.[1] The polyphosphoric acid acts as a catalyst, promoting charring and creating a physical barrier that insulates the underlying polymer from the heat source and limits the release of flammable volatiles.[1] Studies on PPO/HIPS blends have shown that RDP significantly increases the char yield, with very little phosphorus volatilizing during decomposition, indicating its primary action is in the condensed phase through chemical interaction with the polymer.[6]

Gas Phase Action:

Simultaneously, RDP decomposes to generate volatile phosphorus-containing compounds, such as triphenyl phosphate (B84403) (TPP).[1] These volatile products can act as radical scavengers in the gas phase, interrupting the exothermic processes of combustion and inhibiting the flame.[2][5]

The following diagram illustrates the proposed thermal decomposition pathway of RDP:

Caption: Thermal decomposition pathway of RDP.

Experimental Protocols

The characterization of the thermal stability and decomposition of RDP typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is used to determine the decomposition temperatures and char yield of the material.

Typical Experimental Conditions:

-

Instrument: A thermogravimetric analyzer.

-

Crucible: Alumina or platinum crucibles are commonly used.[7]

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air) at a typical flow rate of 20-60 cm³/min.[6][7]

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[6][7]

-

Temperature Range: Typically from ambient temperature up to 600-800 °C.[7]

The following workflow illustrates the general procedure for conducting a TGA experiment:

Caption: General workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] This analysis can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

Typical Experimental Conditions:

-

Instrument: A differential scanning calorimeter, often used in conjunction with TGA (simultaneous thermal analysis - STA).

-

Sample Size: 5-10 mg.[7]

-

Crucible: Alumina or platinum crucibles.[7]

-

Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min.[7]

-

Heating Rate: A linear heating rate of 10 °C/min is common.[7]

-

Temperature Range: Typically from ambient temperature to 600-800 °C.[7]

References

- 1. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]

- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. icl-industrialproducts.com [icl-industrialproducts.com]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. epfl.ch [epfl.ch]

"Resorcinol bis(diphenyl phosphate) chemical and physical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541) bis(diphenyl phosphate), commonly known as RDP, is an oligomeric organophosphate ester. It is a halogen-free flame retardant characterized by its low volatility and high thermal stability.[1] These properties make it a valuable additive in various engineering plastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends, where it enhances fire resistance while maintaining desirable material properties.[2][3] The mechanism of its flame retardancy involves both gas phase and condensed phase actions. Upon heating, RDP can decompose to generate volatile phosphorus-containing species that inhibit combustion in the gas phase. Simultaneously, it promotes the formation of a protective char layer in the condensed phase through esterification and dehydration, which insulates the underlying polymer from heat and oxygen.[1][4] This technical guide provides a detailed overview of the chemical and physical properties of Resorcinol bis(diphenyl phosphate), standardized experimental protocols for their determination, and a summary of its synthesis.

Chemical and Physical Properties

Resorcinol bis(diphenyl phosphate) is a colorless to pale-yellow liquid.[5] Its key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Resorcinol bis(diphenyl phosphate) | [6] |

| CAS Number | 57583-54-7 | [7] |

| Molecular Formula | C₃₀H₂₄O₈P₂ | [7] |

| Molecular Weight | 574.45 g/mol | [7] |

| Phosphorus Content (theoretical) | 10.8% | [8] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Transparent to pale-yellow liquid | [5] |

| Density (at 25 °C) | 1.310 - 1.325 g/cm³ | [8] |

| Boiling Point | 587.1 ± 33.0 °C at 760 mmHg | [9] |

| Flash Point | 321.7 ± 45.7 °C | [9] |

| Viscosity (at 25 °C) | 500 - 800 mPa·s | [4] |

| Water Content | ≤ 0.05% | [10] |

| Acid Value | ≤ 0.1 mg KOH/g | [10] |

Table 3: Thermal Properties (from Thermogravimetric Analysis - TGA)

| Weight Loss | Temperature | Source(s) |

| 5% | ~307 °C | [8] |

| 10% | ~337 °C | [11] |

| 50% | ~403 °C | [11] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of Resorcinol bis(diphenyl phosphate). These protocols are based on established standard test methods.

Determination of Density

The density of Resorcinol bis(diphenyl phosphate) can be determined using a digital density meter according to a method based on ASTM D4052 .

-

Apparatus: Digital density meter with an oscillating U-tube, capable of maintaining a constant temperature.

-

Procedure:

-

Calibrate the instrument with dry air and distilled water at the test temperature (25 °C).

-

Equilibrate the sample of Resorcinol bis(diphenyl phosphate) to the test temperature.

-

Introduce the sample into the oscillating U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated automatically by the instrument based on the oscillation period and the calibration data.

-

Perform the measurement in triplicate and report the average value.

-

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method, a common technique for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

Fill the small test tube with approximately 0.5 mL of Resorcinol bis(diphenyl phosphate).

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire.

-

Place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.

-

Heat the side arm of the Thiele tube gently and uniformly.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

-

Determination of Viscosity

The dynamic viscosity of Resorcinol bis(diphenyl phosphate) can be measured using a rotational viscometer based on a method similar to ASTM D2196 .

-

Apparatus: Rotational viscometer with appropriate spindle, temperature-controlled water bath.

-

Procedure:

-

Equilibrate the sample of Resorcinol bis(diphenyl phosphate) to the test temperature (25 °C) in the water bath.

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale.

-

Immerse the spindle into the sample to the marked depth.

-

Allow the spindle to rotate for a sufficient time to obtain a stable reading.

-

Record the viscosity reading from the instrument.

-

Perform the measurement in triplicate and report the average value in mPa·s.

-

Determination of Water Content (Karl Fischer Titration)

The water content can be determined by volumetric Karl Fischer titration, following the principles of ASTM E203 .

-

Apparatus: Automatic Karl Fischer titrator.

-

Reagents: Karl Fischer reagent, anhydrous methanol (B129727).

-

Procedure:

-

Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

-

Accurately weigh a suitable amount of Resorcinol bis(diphenyl phosphate) sample and add it to the titration vessel.

-

Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

The instrument will automatically calculate the water content in percent or ppm based on the volume of titrant consumed and the previously determined titer of the reagent.

-

Determination of Acid Value

The acid value is determined by titration with a standardized solution of potassium hydroxide (B78521), based on ASTM D974 .

-

Apparatus: Burette, conical flask, analytical balance.

-

Reagents: Toluene (B28343), isopropyl alcohol, potassium hydroxide (KOH) solution (0.1 N, standardized), phenolphthalein (B1677637) indicator.

-

Procedure:

-

Accurately weigh a specified amount of Resorcinol bis(diphenyl phosphate) into a conical flask.

-

Add a mixture of toluene and isopropyl alcohol to dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 N KOH solution until a persistent pink endpoint is observed.

-

Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W where: V = volume of KOH solution used (mL) N = normality of the KOH solution W = weight of the sample (g)

-

Thermogravimetric Analysis (TGA)

The thermal stability of Resorcinol bis(diphenyl phosphate) is evaluated by TGA, following a procedure based on ASTM E1131 .

-

Apparatus: Thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the Resorcinol bis(diphenyl phosphate) sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the weight of the sample as a function of temperature.

-

The resulting TGA curve is used to determine the temperatures at which specific percentages of weight loss occur.

-

Synthesis of Resorcinol Bis(diphenyl Phosphate)

A common method for the synthesis of Resorcinol bis(diphenyl phosphate) involves a two-step process. The first step is the preparation of diphenyl phosphate (B84403), followed by its reaction with resorcinol. A representative laboratory-scale synthesis is described below, based on principles outlined in the patent literature.[8]

-

Step 1: Synthesis of Diphenyl Phosphate

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place phosphorus oxychloride (POCl₃).

-

Slowly add phenol (B47542) (C₆H₅OH) dropwise to the flask while stirring. The molar ratio of phenol to phosphorus oxychloride should be approximately 2:1.

-

The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride (MgCl₂).

-

After the addition is complete, the mixture is heated to drive the reaction to completion, with the evolution of hydrogen chloride (HCl) gas.

-

-

Step 2: Reaction with Resorcinol

-

To the diphenyl phosphate intermediate produced in Step 1, add resorcinol (C₆H₄(OH)₂).

-

Heat the mixture, often under reduced pressure, to facilitate the reaction and remove the phenol byproduct. This transesterification reaction is also typically catalyzed.

-

The reaction is monitored until the desired conversion is achieved.

-

The crude product is then purified, for example, by washing and distillation, to yield Resorcinol bis(diphenyl phosphate).

-

Structure-Property Relationship and Flame Retardancy Mechanism

The chemical structure of Resorcinol bis(diphenyl phosphate) is central to its efficacy as a flame retardant. The presence of aromatic phosphate groups contributes to its high thermal stability. Upon exposure to heat, the phosphate ester linkages can undergo pyrolysis to form polyphosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, leading to the formation of a stable char layer. This char layer insulates the underlying material from the heat source and limits the release of flammable volatiles. The phenyl groups also contribute to char formation. Furthermore, the decomposition of RDP can release phosphorus-containing radicals into the gas phase, which can scavenge flame-propagating radicals (H• and OH•), thus inhibiting the combustion process.

Caption: Logical flow from RDP's structure to its properties and flame retardancy mechanism.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. researchgate.net [researchgate.net]

- 3. pt.bme.hu [pt.bme.hu]

- 4. scite.ai [scite.ai]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. Tetraphenyl resorcinol bis(diphenylphosphate) | 57583-54-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Dual-Action Efficacy of Resorcinol Bis(diphenyl phosphate) (RDP) in Flame Retardancy: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the condensed and gas phase mechanisms of Resorcinol bis(diphenyl phosphate) (RDP), a non-halogenated organophosphorus flame retardant. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the chemical and physical actions of RDP during polymer combustion, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Executive Summary

Resorcinol bis(diphenyl phosphate) (RDP) is a highly effective, non-halogenated flame retardant employed in a variety of engineering resins, including polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide (PPO) blends.[1][2][3] Its efficacy stems from a dual-action mechanism that suppresses fire in both the solid (condensed) and gaseous phases of combustion.[4][5] In the condensed phase, RDP promotes the formation of a protective char layer that insulates the polymer from heat and oxygen.[6] Simultaneously, in the gas phase, it releases phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[7] This guide details these mechanisms, presents key performance data, and outlines the standard methodologies used to evaluate its performance.

Physicochemical and Thermal Properties of RDP

RDP is an oligomeric phosphate (B84403) ester known for its low volatility and high thermal stability, making it suitable for high-temperature processing of many engineering plastics.[8][9] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Resorcinol bis(diphenyl phosphate) | [10] |

| CAS Number | 57583-54-7 | [8][10] |

| Molecular Formula | C₃₀H₂₄O₈P₂ | [10] |

| Phosphorus Content | 10.7% | [8][9] |

| Appearance | Colorless to light yellow transparent liquid | [10][11] |

| Specific Gravity | ~1.31 | [8] |

| Viscosity @ 25°C | 480 - 800 mPa.s | [8][10][12] |

| Thermal Stability (TGA) | 2% weight loss @ 285°C | [8] |

| 5% weight loss @ 320°C | [8][11] | |

| 10% weight loss @ 335-337°C | [8][11] |

The Dual-Action Flame Retardant Mechanism

RDP's effectiveness is rooted in its ability to interfere with the combustion cycle at two critical stages: in the solid polymer (condensed phase) and in the flame itself (gas phase).

Condensed Phase Action: Char Formation

During thermal decomposition, RDP generates phosphoric acid and polyphosphoric acid.[4] These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process results in the formation of a stable, insulating layer of char on the material's surface.[6]

The char layer serves two primary functions:

-

Physical Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

-

Mass Transfer Barrier: It impedes the flow of flammable volatile gases from the decomposing polymer to the flame and limits the diffusion of oxygen to the polymer surface.

Gas Phase Action: Flame Inhibition

In addition to its role in the condensed phase, RDP also decomposes to release volatile phosphorus-containing compounds. These compounds enter the gas phase where they act as radical scavengers.[7] The combustion of polymers is a chain reaction sustained by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.

The phosphorus-containing species (e.g., PO•, PO₂•, HPO•) released from RDP interrupt this chain reaction by "trapping" these high-energy radicals, forming less reactive species.[7] This process, known as flame inhibition, reduces the efficiency of the combustion process, cools the flame, and can ultimately lead to its extinguishment.

Quantitative Performance Data

The flame retardant performance of RDP is typically evaluated using standardized tests. While specific results vary depending on the polymer matrix and loading level, RDP consistently demonstrates significant improvements in fire safety metrics. A typical loading level to achieve flame retardancy is 8 to 15 parts per hundred resin (phr).[2][9][13]

| Performance Metric | Typical Effect of RDP | Reference(s) |

| UL-94 Flammability Rating | Achieves V-0 or V-1 rating in various polymers, indicating self-extinguishing properties and no flaming drips (for V-0/V-1). | [6][14] |

| Limiting Oxygen Index (LOI) | Increases the minimum oxygen concentration required to sustain combustion. | [1][15] |

| Cone Calorimetry | Reduces the peak Heat Release Rate (pHRR) and Total Heat Release (THR). | [14][16] |

| Char Yield | Increases the amount of residual char after combustion. | [6] |

Experimental Protocols

The evaluation of RDP's flame retardant properties relies on a suite of standardized analytical techniques. Below are overviews of the key experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the material and quantify the char yield.

Methodology: A small sample (typically 10-30 mg) is placed in a high-precision balance within a furnace.[17] The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[18][19] The mass of the sample is continuously monitored as a function of temperature. The resulting data reveals the onset of decomposition and the percentage of material remaining as char at high temperatures.

UL-94 Vertical Burn Test

Objective: To classify the flammability of a plastic material based on its response to a small open flame.

Methodology: A rectangular test specimen of a specific size is held vertically.[20] A controlled flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds. The test records afterflame times, afterglow times, and whether flaming drips ignite a cotton patch placed below the specimen.[21] Based on these criteria, materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[20][22]

Cone Calorimetry

Objective: To measure the heat release rate (HRR) and other combustion properties of a material under fire-like conditions.

Methodology: A flat sample (typically 100 mm x 100 mm) is exposed to a controlled level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²).[23][24] The sample is ignited by a spark, and the combustion gases are collected. The rate of heat release is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed (approximately 13.1 kJ/g).[23] Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and mass loss rate.[25]

Microscale Combustion Calorimetry (MCC)

Objective: To determine the intrinsic flammability properties of a material using only a milligram-scale sample.

Methodology: MCC physically separates the pyrolysis and combustion stages of a fire.[26][27] A small sample (1-5 mg) is first heated at a controlled rate in an inert atmosphere (pyrolysis).[28] The volatile gases produced are then mixed with excess oxygen in a high-temperature combustor (e.g., 900°C) to ensure complete combustion.[28] The heat release is calculated from the oxygen consumption. This technique provides data on the heat release capacity (HRC), which is a key measure of a material's inherent flammability.

Conclusion

Resorcinol bis(diphenyl phosphate) (RDP) stands as a premier non-halogenated flame retardant, offering a robust, dual-action mechanism that is effective in both the condensed and gas phases of a fire. By promoting protective char formation and actively inhibiting flame chemistry, RDP significantly enhances the fire safety of a wide range of engineering polymers. The standardized testing protocols outlined in this guide provide a reliable framework for quantifying its performance and ensuring materials meet stringent safety standards. For researchers and developers, a thorough understanding of these mechanisms and evaluation methods is critical for the continued innovation of fire-safe materials.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. ulprospector.com [ulprospector.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fyrolflex® RDP: Non-Halogen Flame Retardant | ICL Industrial Products [icl-industrialproducts.com]

- 9. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 10. Flame Retardant RDP, CAS 57583-54-7, non-halogen phosphate [green-mountainchem.com]

- 11. additivesforpolymer.com [additivesforpolymer.com]

- 12. greenchemicals.eu [greenchemicals.eu]

- 13. Rdp Flame Retardant Liquid for PC/ABS Blends CAS No. 57583-54-7 - Flame Retardant Rdp, Flame Retardant Price | Made-in-China.com [m.made-in-china.com]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. tainstruments.com [tainstruments.com]

- 18. mdpi.com [mdpi.com]

- 19. Making sure you're not a bot! [openjournals.ugent.be]

- 20. imgs.elainemedia.net [imgs.elainemedia.net]

- 21. boedeker.com [boedeker.com]

- 22. specialchem.com [specialchem.com]

- 23. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]

- 24. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. lancashire.ac.uk [lancashire.ac.uk]

An In-depth Technical Guide on the Toxicological Profile of Resorcinol Bis(diphenyl Phosphate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541) bis(diphenyl phosphate) (RDP), identified by CAS Number 57583-54-7, is an oligomeric organophosphate ester extensively used as a halogen-free flame retardant and plasticizer.[1] Its primary applications are in engineering plastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends.[1] As a replacement for brominated flame retardants, the toxicological profile of RDP is of increasing interest to ensure human and environmental safety.[2][3] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of RDP, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Chemical and Physical Properties

RDP is a colorless to light-yellow, viscous liquid.[1][4] It is characterized by high thermal stability and low volatility.[1] Commercial RDP formulations may contain impurities and byproducts, including triphenyl phosphate (B84403) (TPP), hydroxylated TPHP, and RDP oligomers.[5][6]

| Property | Value | Reference |

| CAS Number | 57583-54-7 | [1][4] |

| Molecular Formula | C30H24O8P2 | [5] |

| Molecular Weight | 574.47 g/mol | [5] |

| Appearance | Colorless to light-yellow, viscous liquid | [1][4] |

| Boiling Point | 587.1ºC at 760 mmHg | [4] |

| Flash Point | 321.7ºC | [4] |

| Density | 1.347 g/cm³ | [4] |

Toxicokinetics and Metabolism

In vivo studies in rats, mice, and primates have demonstrated that RDP is metabolized and excreted.[7] Following oral, intravenous, inhalation, or dermal exposure in rats and monkeys, the majority of the administered dose is excreted in the feces, with a smaller amount in the urine.[7][8] The parent RDP molecule is primarily found in the feces of animals exposed via inhalation or gavage, suggesting incomplete absorption.[7]

The metabolism of RDP is consistent across rats, mice, and primates, indicating that rodent models are suitable for assessing its toxicity.[7] In vitro studies using human liver microsomes and cytosol have identified several metabolites.[2][9]

Major Metabolites:

-

Fecal: Resorcinol diphenylphosphate (RDP half ester), hydroxy-RDP half ester, dihydroxy-RDP, and hydroxy-RDP.[7]

-

Urinary: Resorcinol, resorcinyl glucuronide, and resorcinyl sulfate.[7]

-

In Vitro (Human Liver): Mono- and dihydroxy-metabolites, glucuronidated and sulfated metabolites.[2][9] RDP and its oligomers can also be hydrolyzed to diphenyl phosphate, para-hydroxy-triphenyl phosphate, and para-hydroxy RDP, which are then further metabolized.[2][9]

Metabolic Pathway of Resorcinol bis(diphenyl phosphate)

Caption: Metabolic pathway of Resorcinol bis(diphenyl phosphate) (RDP).

Toxicological Endpoints

Acute Toxicity

RDP exhibits low acute toxicity via oral, dermal, and inhalation routes.[10]

| Route | Species | Value | Reference |

| Oral LD50 | Rat | > 5580 mg/kg | [11] |

| Dermal LD50 | Rabbit | 12196 mg/kg | [11] |

| Inhalation LC50 (4h) | Rat | 12500 - 28800 mg/m³ | [11] |

Reproductive and Developmental Toxicity

Multiple studies have investigated the reproductive and developmental toxicity of RDP.

Two-Generation Reproductive Toxicity Study in Rats

-

Methodology: Male and female Sprague-Dawley rats were administered RDP in their diet at concentrations of 1000, 10,000, or 20,000 ppm.[8][12] The parental (P1) generation was treated for 10 weeks before mating, during mating, gestation, and lactation.[8][12] The F1 generation was treated similarly, while the F2 generation was not treated.[8][12]

-

Results: No adverse effects on reproductive performance or fertility parameters were observed.[8][12] Decreased body weight and food consumption in treated pups were attributed to flavor aversion.[8][12] Delays in vaginal opening and preputial separation at 10,000 and 20,000 ppm were considered secondary to reduced body weight.[8][12] Increased liver weight and hepatic periportal hypertrophy were observed in RDP-treated P1 and F1 animals.[8][12]

Developmental Toxicity Study in Rabbits

-

Methodology: Pregnant New Zealand white rabbits were administered RDP in corn oil at doses of 50, 200, or 1000 mg/kg/day from gestation day 6 to 28.[7] Fetuses were examined on gestation day 29.[7]

-

Results: No treatment-related maternal toxicity, fetal toxicity, or teratogenic/developmental effects were observed at any dose level.[7]

Neurotoxicity

Recent studies have raised concerns about the neurotoxic potential of RDP, particularly due to its structural similarity to the known neurotoxin triphenyl phosphate (TPHP).[1]

Zebrafish Studies:

-

Exposure of zebrafish embryos to RDP (0.3 to 900 nM) resulted in decreased heart rates and body lengths, and increased malformation rates.[13][14]

-

RDP exposure significantly reduced locomotor behavior and the flash stimulus response in larvae.[13][14]

-

Molecular docking studies suggest RDP can bind to and inhibit acetylcholinesterase (AChE), which was confirmed by significant AChE inhibition in larvae.[13][14]

-

The levels of several neurotransmitters, including γ-aminobutyric acid (GABA), glutamate, acetylcholine, choline, and epinephrine, were altered.[13][14]

-

Key genes and proteins related to the development of the central nervous system were downregulated.[13][14]

-

Another zebrafish study (exposure to 0.1 and 10 µg/L for 60 days) showed anxiety-like symptoms and memory deficits.[15] This study also indicated increased blood-brain barrier permeability and RDP bioaccumulation in the brain.[15] The proposed mechanism involves excess reactive oxygen species (ROS) production, mitochondrial dysfunction, and decreased production of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).[15]

Gut-Brain Axis Disruption:

-

A study in zebrafish exposed to high-dose RDP suggested a mechanistic link between alterations in gut microbiota (Actinobacteriota and Proteobacteria) and neurotoxicity.[15] The altered gut microbiome was correlated with changes in tryptophan, tyrosine, and arachidonic acid metabolism, leading to decreased production of serotonin and dopamine via the gut-brain axis.[15]

Proposed Neurotoxicity Pathway of RDP

Caption: Proposed neurotoxicity pathways of RDP.

Immunotoxicity

An immunotoxicity study in mice did not show adverse effects on immunologic function.[16]

-

Methodology: Mice were exposed to RDP by oral gavage for 28 days at doses of 500, 1500, and 5000 mg/kg bw/day.[16]

-

Results: No significant differences were found in spleen or thymus weights or cellularity, natural killer cell activity, antibody forming cell function, or peritoneal macrophage phagocytic activity.[16] The NOAEL for immunotoxicity was established at 5000 mg/kg bw/day.[16]

Genotoxicity

Carcinogenicity

There is currently no available data on the carcinogenic potential of RDP from long-term animal studies.

Endocrine Disruption

RDP has been shown to exert estrogenic effects via estrogen receptor pathways, with a higher binding affinity and estrogenic potency than its monomeric counterpart, triphenyl phosphate (TPHP).[1] An analogue, resorcinol, is known to have anti-thyroid effects.[18] RDP is listed on the EU Community Rolling Action Plan (CoRAP) for evaluation as a suspected reprotoxin and potential endocrine disrupting chemical.[19]

Experimental Workflow for a Two-Generation Reproductive Toxicity Study

Caption: Workflow for a two-generation reproductive toxicity study.

Conclusion

Resorcinol bis(diphenyl phosphate) generally exhibits low acute toxicity. The primary toxicological concerns identified in the current body of research are potential neurotoxicity and endocrine disruption. Studies in zebrafish suggest that RDP can impair neurological development and function through multiple mechanisms, including acetylcholinesterase inhibition and disruption of the gut-brain axis. Evidence also points to estrogenic activity. Reproductive and developmental studies in mammals have not shown direct adverse effects on fertility or development at doses up to 1000 mg/kg/day in rabbits and 20,000 ppm in the diet in rats, though secondary effects related to reduced body weight were noted at high doses. There is a notable lack of data regarding the genotoxic and carcinogenic potential of RDP, which are critical areas for future research. Given its widespread use, a more complete understanding of the long-term health effects of RDP exposure is warranted.

References

- 1. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro human metabolism of the flame retardant resorcinol bis(diphenylphosphate) (RDP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2. Compounds, Danish Environmental Protection Agency [www2.mst.dk]

- 11. isotope.com [isotope.com]

- 12. deepdyve.com [deepdyve.com]

- 13. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Coupled digital visualization and multi-omics uncover neurobehavioral dysfunction in zebrafish induced by resorcinol bis(diphenylphosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Registration Dossier - ECHA [echa.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. health.ec.europa.eu [health.ec.europa.eu]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

"environmental fate and detection of Resorcinol bis(diphenyl phosphate)"

An In-depth Technical Guide to the Environmental Fate and Detection of Resorcinol Bis(diphenyl Phosphate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorcinol bis(diphenyl phosphate), commonly known as RDP, is an oligomeric organophosphate ester identified by CAS Number 57583-54-7.[1] It is a prominent member of the non-halogenated aromatic organophosphate flame retardants (OPFRs) and serves as a primary alternative to brominated flame retardants like decabromodiphenyl ether (Deca-BDE) in various industrial applications.[2][3] RDP is primarily used as an additive flame retardant and plasticizer in engineering thermoplastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends commonly found in the housings of electrical and electronic equipment.[1][2][4]

As an additive flame retardant, RDP is not chemically bound to the polymer matrix, which allows it to leach and migrate into the environment over the product's lifespan.[1][5] This has led to its emergence as a widespread environmental contaminant.[1][2] Its presence has been confirmed globally in various environmental compartments, including indoor dust, water, sediment, and even in wildlife, raising concerns about its persistence, potential for bioaccumulation, and toxicological effects.[1] Recent studies have indicated that RDP may exert estrogenic effects and neurotoxicity, underscoring the importance of understanding its environmental behavior and developing sensitive detection methods.[1][6]

Commercial RDP is a complex mixture that includes the RDP monomer, oligomeric forms (dimers, trimers), and impurities or byproducts from its synthesis, such as triphenyl phosphate (B84403) (TPHP).[6][7] These related compounds can also migrate into the environment and may have their own toxicological profiles.[6][8]

Environmental Fate

The environmental fate of RDP is governed by its physical-chemical properties and its susceptibility to various degradation processes. Its high hydrophobicity and low volatility suggest it will predominantly partition to soil, sediment, and dust.[5]

Abiotic Degradation

Hydrolysis: Hydrolysis is a significant degradation pathway for RDP in aquatic environments. An OECD 111 guideline study demonstrated that the rate of hydrolysis is pH-dependent. The degradation curves from this study suggested that hydrolysis may be an equilibrium process between RDP and its degradation products.[7] The half-lives for RDP hydrolysis at 20°C are summarized in Table 2.

Photolysis: Currently, no specific studies on the direct photolysis of RDP in water under environmentally relevant conditions are available in the literature.[7] However, its fate in the atmosphere has been estimated. Based on its chemical structure, the atmospheric half-life for the reaction of RDP with hydroxyl radicals is predicted to be approximately 18 hours.[7]

Biotic Degradation

The primary pathway for the biodegradation of triaryl phosphates like RDP is believed to be the initial hydrolysis of the phosphate ester bond, which forms orthophosphate and the corresponding phenolic compounds.[7] These phenolic intermediates can then undergo further biodegradation.[7]

A standard ready biodegradation test (OECD 301D) showed that RDP is not readily biodegradable, achieving 37% degradation after 28 days and 66% degradation after 56 days.[2][7] Based on these findings, default half-lives for complete biodegradation have been estimated to be 150 days in surface water and 3000 days in soil and sediment.[2]

Bioaccumulation and Metabolism

RDP's potential for bioaccumulation is a key aspect of its environmental risk profile.

-

Octanol-Water Partition Coefficient (Log Kₒw): The Log Kₒw, a predictor of bioaccumulation potential, has been estimated to be around 5.5, although a measured value of 4.93 has also been reported.[7]

-

Bioconcentration Factor (BCF): The estimated bioconcentration factor (BCF) for RDP is 969.[2]

-

Metabolism: In vivo, the liver is a primary site for the metabolism of foreign compounds like RDP.[1] In vitro studies using human liver microsomes have shown that RDP and its oligomers can be readily hydrolyzed and metabolized into various products.[9] Identified metabolites include mono- and dihydroxy-metabolites, as well as their glucuronidated and sulfated conjugates.[9] Diphenyl phosphate (DPHP) is a primary metabolite, though its nonspecific origin from other OPFRs complicates its use as a specific biomarker for RDP exposure.[1][9]

Data Presentation

The following tables summarize key quantitative data regarding the properties, environmental fate, and detection of RDP.

Table 1: Physico-Chemical Properties of Resorcinol bis(diphenyl phosphate)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57583-54-7 | [1] |

| Molecular Formula | C₃₀H₂₄O₈P₂ | [10] |

| Molecular Weight | 574.5 g/mol | [1] |

| Water Solubility | 0.69 - 1.05 mg/L at 20°C | [7] |

| Log Kₒw | 4.93 (measured); ~5.5 (estimated) | [7] |

| Vapor Pressure | 2.59 x 10⁻³ Pa at 20°C |[7] |

Table 2: Environmental Fate Data for Resorcinol bis(diphenyl phosphate)

| Parameter | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Biodegradation | 37% after 28 days; 66% after 56 days | OECD 301D Closed Bottle Test | [2][7] |

| Hydrolysis Half-life | 11 days | pH 4, 20°C | [7] |

| 17 days | pH 7, 20°C | [7] | |

| 11 days | pH 9, 20°C | [7] | |

| Atmospheric Half-life | ~18 hours | Reaction with OH radicals | [7] |

| Bioconcentration Factor (BCF) | 969 | Estimated |[2] |

Table 3: Environmental Detection of RDP and Related Compounds | Matrix | Compound | Concentration Range | Reference | | :--- | :--- | :--- | :--- | | Indoor Dust | RDP | 23 – 29,118 ng/g |[6][8] | | | TPHP (impurity) | 222 – 50,728 ng/g |[6][8] | | | meta-HO-TPHP (impurity) | 20 – 14,227 ng/g |[6][8] | | Instrumental LOD | RDP | 0.5 ng/mL | LC-(APCI)TOF-MS | | | | TPHP | 1 ng/mL | LC-(APCI)TOF-MS | | | | meta-HO-TPHP | 1 ng/mL | LC-(APCI)TOF-MS | | | | DPHP (metabolite) | ~0.1 ng/mL (in urine) | LC-MS/MS |[1] |

Experimental Protocols

Sensitive and specific analytical methods are crucial for assessing environmental contamination and human exposure to RDP. The most common approaches involve liquid or gas chromatography coupled with mass spectrometry.

Detailed Protocol: Analysis of RDP in Indoor Dust by LC-HRMS

This protocol is a representative example for the extraction and analysis of RDP and its related compounds from a complex solid matrix.

1. Sample Collection and Preparation:

-

Collect indoor dust samples from surfaces of or near electronic equipment using a vacuum cleaner equipped with a collection thimble.

-

Sieve the collected dust through a fine-mesh sieve (e.g., 150 µm) to achieve homogeneity.

-

Accurately weigh approximately 50-100 mg of the sieved dust into a centrifuge tube.

-

Spike the sample with appropriate isotope-labeled internal standards for quantification.

2. Extraction:

-

Add a suitable extraction solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v), to the centrifuge tube.

-

Perform ultrasonic extraction for a period of 15-20 minutes.

-

Centrifuge the sample at high speed (e.g., 8000 rpm) for 10 minutes to separate the supernatant from the solid residue.

-

Carefully collect the supernatant. Repeat the extraction process two more times on the residue and combine the supernatants.

-

Evaporate the combined extract to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

3. Instrumental Analysis (LC-HRMS):

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).

-

Mobile Phase B: Acetonitrile or Methanol with the same modifier.

-

Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute compounds of varying polarities.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in both positive and negative modes to cover a wide range of compounds.

-

Acquisition Mode: Full scan mode with a high resolution (>15,000 FWHM) to allow for accurate mass measurements and formula determination.

-

Data Processing: Identify and quantify target compounds by comparing their accurate mass and retention time with those of authentic standards. Use the HRMS data to screen for non-target impurities and transformation products.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to RDP.

Caption: Environmental pathways of Resorcinol bis(diphenyl phosphate) (RDP).

Caption: Experimental workflow for the analysis of RDP in dust samples.

References

- 1. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 4. mdpi.com [mdpi.com]

- 5. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Resorcinol bis(diphenyl phosphate) | SIELC Technologies [sielc.com]

The Neurotoxicological Profile of Resorcinol bis(diphenyl phosphate) in Zebrafish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol bis(diphenyl phosphate) (RDP), an organophosphorus flame retardant increasingly used as a substitute for traditional brominated flame retardants, is emerging as a contaminant of concern in aquatic environments. Its structural similarity to the known neurotoxin triphenyl phosphate (B84403) (TPHP) has prompted investigations into its potential neurotoxic effects. The zebrafish (Danio rerio) model, with its genetic tractability, rapid development, and physiological conservation with mammals, has become a important tool for assessing the neurotoxicity of such emerging contaminants. This technical guide provides an in-depth review of the current scientific literature on the neurotoxic effects of RDP in zebrafish, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways to serve as a comprehensive resource for the scientific community.

Introduction